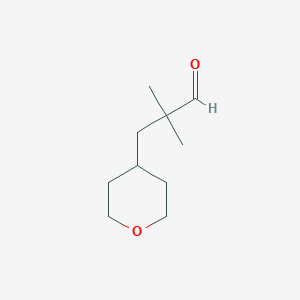

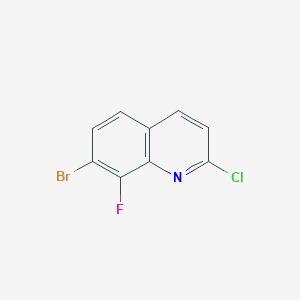

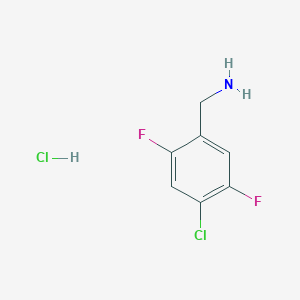

![molecular formula C11H6Cl2N4 B1459617 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine CAS No. 1331768-91-2](/img/structure/B1459617.png)

3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine

Descripción general

Descripción

3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine, or DCPP, is a heterocyclic compound used in a variety of scientific research applications. DCPP has been used to study enzyme inhibition, cell signaling pathways, and other biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Pharmaceutical Testing

3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine: is utilized in pharmaceutical testing as a high-quality reference standard . This compound ensures accurate results in pharmacological research, particularly in the development of new drugs where precise measurement and consistency are crucial.

Antitumor Scaffold

This compound serves as an antitumor scaffold in medicinal chemistry . Its derivatives are part of a large family of N-heterocyclic compounds that have shown significant potential in cancer treatment due to their ability to inhibit tumor growth.

Enzymatic Inhibitory Activity

The compound exhibits enzymatic inhibitory activity, which is valuable in drug design . By inhibiting specific enzymes, it can interfere with the metabolic pathways essential for the survival of cancer cells, offering a targeted approach to cancer therapy.

Organic Synthesis

In organic synthesis, 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine is a versatile scaffold that allows for various structural modifications . This adaptability is beneficial for creating a wide range of synthetic molecules with potential applications in different fields of chemistry.

Material Science

The compound has attracted attention in material science due to its significant photophysical properties . These properties can be harnessed in the development of new materials with specific optical characteristics, such as light-emitting diodes (LEDs) or sensors.

Fluorophore Development

As a base for fluorophores, this compound contributes to the study of solvatofluorochromic effects . Fluorophores derived from it can be used in bioimaging and diagnostics, providing a non-invasive means to track biological processes.

CDK2 Inhibition for Cancer Treatment

It has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase involved in cell cycle regulation . Inhibition of CDK2 is a promising strategy for selectively targeting tumor cells, making it a valuable compound in cancer research.

Synthesis of Pyrazolo[1,5-a]pyrimidines-based Compounds

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows for structural modifications at various positions, leading to the creation of diverse compounds with potential therapeutic applications .

Mecanismo De Acción

Target of Action

The primary target of 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .

Mode of Action

3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine inhibits CDK2, thereby disrupting the normal progression of the cell cycle . This compound fits well into the active site of CDK2, forming essential hydrogen bonds with Leucine 83 .

Biochemical Pathways

By inhibiting CDK2, 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine affects the cell cycle progression . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell growth arrest at the G0-G1 stage .

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The inhibition of CDK2 by 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine leads to significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . This results in the inhibition of the growth of examined cell lines .

Propiedades

IUPAC Name |

3-(4,5-dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N4/c12-8-6-14-11(16-10(8)13)7-5-15-17-4-2-1-3-9(7)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZNISPCHNKEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1)C3=NC=C(C(=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

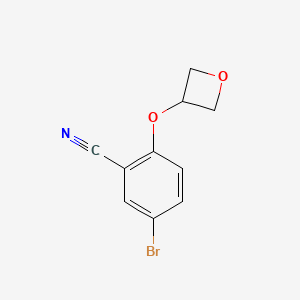

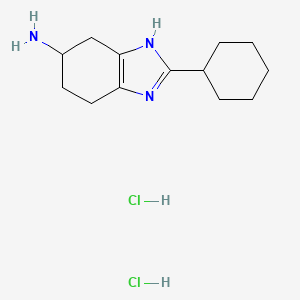

![4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1459536.png)

![Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459538.png)